

Spectroscopic Profile of cis-2-Pentanenitrile: A Technical Guide

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Compound of Interest

Compound Name: *cis*-2-Pentanenitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for *cis*-2-Pentanenitrile (also known as (Z)-pent-2-enenitrile). Due to the limited availability of experimentally derived public data, this guide leverages high-fidelity predictive models to present a complete spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also provided.

Core Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for *cis*-2-Pentanenitrile. These predictions are based on established computational chemistry models and serve as a reliable reference for the identification and characterization of this compound.

Table 1: Predicted ^1H NMR Data for *cis*-2-Pentanenitrile

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.3 - 5.5	Doublet of Triplets	1H	H-2
~6.3 - 6.5	Doublet of Triplets	1H	H-3
~2.1 - 2.3	Quintet	2H	H-4
~1.0 - 1.2	Triplet	3H	H-5

Table 2: Predicted ^{13}C NMR Data for cis-2-PentanenitrileSolvent: CDCl_3 , Reference: TMS (0 ppm)

Chemical Shift (ppm)	Assignment
~117	C1 (CN)
~105	C2
~150	C3
~22	C4
~13	C5

Table 3: Predicted Key IR Absorption Bands for cis-2-Pentanenitrile

Wavenumber (cm^{-1})	Intensity	Assignment
~2250 - 2230	Strong, Sharp	$\text{C}\equiv\text{N}$ stretch[1]
~1650 - 1630	Medium	$\text{C}=\text{C}$ stretch
~3020 - 3000	Medium	$=\text{C}-\text{H}$ stretch
~2970 - 2870	Strong	$\text{C}-\text{H}$ stretch (alkyl)
~730 - 690	Medium	$=\text{C}-\text{H}$ bend (cis)

Table 4: Predicted Mass Spectrometry Data for cis-2-Pentanenitrile

m/z	Relative Intensity (%)	Possible Fragment
81	40	[M] ⁺ (Molecular Ion)
80	100	[M-H] ⁺
54	60	[M-C ₂ H ₃] ⁺
53	55	[M-C ₂ H ₄] ⁺
41	95	[C ₃ H ₅] ⁺
39	70	[C ₃ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for the laboratory analysis of cis-2-Pentanenitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of cis-2-Pentanenitrile in ~0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard pulse sequence.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

- The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
 - A greater number of scans will be required compared to ^1H NMR to achieve a good signal-to-noise ratio (e.g., 1024 or more scans).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: As cis-2-Pentanenitrile is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the clean KBr/NaCl plates.
 - Place the sample assembly in the spectrometer's sample compartment.
 - Acquire the sample spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

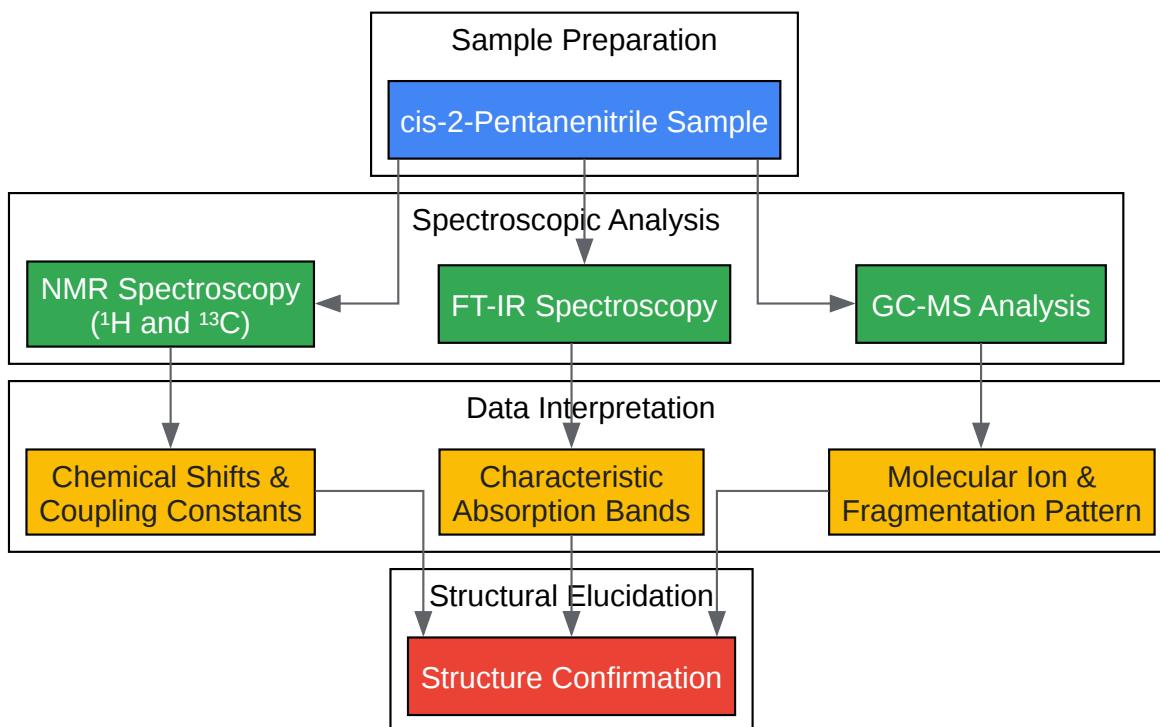
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of cis-2-Pantanenitrile in a volatile organic solvent such as dichloromethane or diethyl ether.
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer.
- Gas Chromatography:
 - Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).
 - Carrier Gas: Use an inert gas, typically helium, at a constant flow rate.
 - GC Column: A non-polar or medium-polarity capillary column is suitable for separating isomers.
 - Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure good separation of any potential impurities.
- Mass Spectrometry:
 - Ionization Mode: Use Electron Impact (EI) ionization at a standard energy of 70 eV.
 - Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).
- Data Analysis: Identify the peak corresponding to cis-2-Pantanenitrile in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of cis-2-Pentanenitrile.



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Caption: Workflow for the spectroscopic analysis of cis-2-Pentanenitrile.

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References

- 1. chem.libretexts.org [chem.libretexts.org]
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